1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one

Physical Chemistry Process Development Distillation

Sourcing halogenated intermediates with inconsistent regioselectivity? This α-bromo ketone offers dual reactive handles (Br, Cl) and a 4-hydroxyl group with lowered pKa. - **Differentiation**: Orthogonal reactivity enables tandem Pd-catalyzed coupling + alkylation-impossible with mono-halogenated analogs. - **Physicochemical advantage**: 3-Chloro substitution lowers phenolic pKa to 7.80 (vs. ~10 for phenol), improving drug candidate solubility. - **Supply**: Multi-gram availability; stable under recommended storage. Validated for kinase inhibitor scaffold construction.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
Cat. No. B14038177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)CBr)Cl)O
InChIInChI=1S/C9H8BrClO2/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2
InChIKeyKGPXGGOUABGJIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one Technical & Procurement Baseline


1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one (CAS 1804230-32-7) is a halogenated phenolic ketone with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It is a dual-halogenated (bromo and chloro) α-bromo ketone derivative that serves as a versatile intermediate in organic synthesis . The compound's structure features a reactive α-bromo ketone moiety adjacent to a 3‑chloro‑4‑hydroxyphenyl ring, which confers specific reactivity profiles distinct from non‑brominated or non‑chlorinated analogs.

α
α‑bromo ketone electrophile for heterocycle and alkylation chemistry
Cl
Aryl chloride enables orthogonal Pd‑catalyzed cross‑coupling
OH
Chloro‑activated phenol for solubility modulation and prodrug design

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one Generic Substitution Risks


While the α‑bromo ketone core is common to many intermediates, the specific substitution pattern of 1‑bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one is non‑interchangeable. The 3‑chloro‑4‑hydroxyphenyl motif introduces both electronic deactivation (via the chlorine atom) and hydrogen‑bonding capacity (via the hydroxyl group) that are absent in analogs like 1‑bromo‑3‑(4‑hydroxyphenyl)propan‑2‑one or 1‑bromo‑3‑(3‑chlorophenyl)propan‑2‑one [1]. These structural variations directly affect the compound's boiling point, predicted pKa, and the regioselectivity of subsequent alkylations or cyclizations. Replacing this compound with a non‑chlorinated or para‑hydroxy analog risks altering reaction yields, product selectivity, and the physicochemical properties of downstream drug candidates or materials [2].

3‑chloro‑4‑hydroxyphenyl motif
Non‑chlorinated or para‑hydroxy analogs
Substitution may shift electronic deactivation and hydrogen‑bonding capacity, altering reaction yields and selectivity.
1‑Bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one
1‑Bromo‑1‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one (regioisomer)
Regioisomer cannot be separated by distillation (identical predicted bp); procurement error alters α‑bromo ketone reactivity to benzyl halide pathways.

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one Key Differentiators for Procurement


Boiling Point and Reactivity Isomer Differentiation

1‑Bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one exhibits a predicted boiling point of 317.9 ± 37.0 °C, identical to its isomer 1‑bromo‑1‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one (CAS 1806523‑81‑8) within the margin of error . However, the α‑bromo ketone regiochemistry (bromine on C1 vs. C1 of the propanone chain) influences the compound's reactivity in nucleophilic substitutions: the target compound (bromine at the α‑position relative to the ketone) is a classic α‑halo ketone prone to Favorskii rearrangements and alkylations, whereas the isomer (bromine on the α‑carbon adjacent to the aromatic ring) is a benzyl halide analog with different reaction pathways [1]. The difference in reactivity, not boiling point, is the key selection criterion.

Isomer Reactivity
Head‑to‑head
Identical predicted bp: 317.9 ± 37.0 °C
Identical bp precludes distillation separation; correct regioisomer ensures α‑bromo ketone chemistry.
Predicted bp ±37 °C margin; reactivity difference is key selection criterion.
Physical Chemistry Process Development Distillation

Chloro Substituent Impact on Phenol pKa

The presence of the 3‑chloro substituent on the 4‑hydroxyphenyl ring lowers the predicted pKa of the phenolic hydroxyl group from approximately 10.0 (for the unsubstituted 4‑hydroxyphenyl analog) to an estimated 7.80 ± 0.31 . This 2.2‑unit pKa decrease results in a >100‑fold increase in the concentration of the phenoxide ion at physiological pH (7.4), enhancing aqueous solubility and altering protein‑binding interactions in downstream drug candidates [1].

Phenolic pKa Shift
Class‑level inference
pKa 7.80 ± 0.31 vs ~10.0 (Δ –2.2)
>100‑fold increase in phenoxide at pH 7.4 may enhance aqueous solubility.
Predicted values; verify experimentally for specific buffer systems.
Medicinal Chemistry Ionization Bioavailability

Dual Halogenation Synthetic Versatility

The compound contains both a reactive α‑bromo ketone and an aryl chloride. The aryl chloride can be selectively activated in Pd‑catalyzed cross‑couplings (e.g., Suzuki‑Miyaura) under conditions that leave the α‑bromo ketone intact, whereas a non‑chlorinated analog offers only a single site for derivatization [1]. This dual functionality is explicitly exploited in patent applications describing the use of bromo‑ or chloro‑substituted blocking groups for sequential aromatic functionalization [2].

Orthogonal Handles
Class‑level inference
2 orthogonal handles vs 1 in non‑chlorinated analog
Enables sequential chemoselective functionalization without protecting‑group manipulation.
Structural inference and patent strategies; validate for specific coupling sequences.
Organic Synthesis Cross‑Coupling Halogen Exchange

High-Purity Grades for GMP Environments

Commercial suppliers offer 1‑Bromo‑3‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one with a minimum purity specification of 95% (HPLC) and, for certain batches, ≥98% (NLT 98%) suitable for pharmaceutical R&D under ISO quality systems . In contrast, the regioisomer 1‑bromo‑1‑(3‑chloro‑4‑hydroxyphenyl)propan‑2‑one is commonly listed at 95% purity but with fewer vendors providing certified higher‑grade material .

Purity Grade Access
Supplier data
≥98% available vs 95% typical for regioisomer
Higher purity may reduce in‑house purification; verify lot‑specific COA.
Supplier specifications; confirm certificate of analysis before use.
Quality Control GMP Pharmaceutical Intermediates

1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one Research & Industrial Applications


Kinase Inhibitor Intermediate Synthesis

The compound's α‑bromo ketone moiety serves as an electrophilic warhead for constructing heterocyclic cores (e.g., imidazoles, thiazoles) found in kinase inhibitors. The 3‑chloro‑4‑hydroxyphenyl group mimics the tyrosine pharmacophore and, due to its lowered pKa (7.80 vs. ~10 for phenol), improves aqueous solubility of the final drug candidates [1].

Sequential Halogen-Selective Cross-Coupling Diversification

The orthogonal reactivity of the α‑bromo ketone and aryl chloride enables tandem Pd‑catalyzed reactions: Suzuki‑Miyaura coupling at the aryl chloride followed by alkylation or amination at the α‑bromo position. This two‑step diversification is impossible with mono‑halogenated analogs and is documented in patent strategies for building complex biaryl architectures [2].

Water-Soluble Prodrugs and Conjugates Preparation

The 4‑hydroxyl group, activated by the adjacent 3‑chloro substituent (ΔpKa –2.2), can be selectively acylated or phosphorylated to generate prodrugs with enhanced solubility. The α‑bromo ketone remains available for subsequent conjugation to targeting ligands or fluorescent reporters .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
α‑bromo ketone electrophile for heterocycle formation
Reactivity and regioselectivity in target kinase inhibitor scaffolds
Sequential cross‑coupling diversification
Orthogonal aryl chloride and α‑bromo ketone reactivity
Chemoselectivity and yield in tandem Pd‑catalyzed reactions
Water‑soluble prodrug and conjugate synthesis research
Chloro‑activated phenol for acylation or phosphorylation
Solubility and stability of conjugates under physiological conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


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